molecular formula C16H18ClN3O2S B2446486 N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide CAS No. 1008919-86-5

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

Cat. No. B2446486
CAS RN: 1008919-86-5
M. Wt: 351.85
InChI Key: MFVILTPENNKFDN-UHFFFAOYSA-N
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Description

“N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide” is a complex organic compound . It belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents . The structures of the synthesized compounds were confirmed by elemental analyses and spectral data .


Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by spectral analyses (1 HNMR, 13 CNMR, LC/MS) . The dihedral angles between the pyrazole ring and the three benzene rings are also significant .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied under various conditions . The residue levels and dissipation kinetics of similar compounds were determined under greenhouse conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molar mass of 387.82 g·mol −1 . The compound is likely to bioaccumulate in aquatic organisms .

Scientific Research Applications

Herbicidal Activity

Research has shown that compounds related to N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide exhibit herbicidal activities. For instance, Duan et al. (2010) designed and synthesized S (−)-2-(4-chlorophenyl)- N -(5,7-disubstituted-2 H -[1,2,4]-thiadiazolo[2,3- a ]pyrimidin-2-ylidene)-3-methylbutanamide derivatives, revealing moderate inhibitory activities against roots and stalks of monocotyledon and dicotyledon plants. The introduction of chiral active units improved the herbicidal activities of these compounds over their racemic counterparts against various weeds (Duan, Zhao, & Zhang, 2010).

Anticancer and Antimicrobial Activities

Katariya et al. (2021) synthesized novel compounds, including 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and pyridyl-pyrazolines, which showed promising anticancer activity against a 60 cancer cell line panel and effective in vitro antibacterial and antifungal activities (Katariya, Vennapu, & Shah, 2021).

Corrosion Inhibition

Saraswat and Yadav (2020) explored the corrosion inhibition behavior of quinoxaline derivatives like 2-(5-(2-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)naphtho[2,3-d]thiazole for mild steel in acidic mediums, showing high inhibition efficiency and acting as mixed-type inhibitors (Saraswat & Yadav, 2020).

Antiviral Evaluations

H. Sayed and M. A. Ali (2007) synthesized derivatives of [3-(4-chlorophenyl)oxiranyl]thiophen-2-yl-propanone, which were evaluated for antiviral properties. The derivatives showed promise in this field, indicating the potential of related compounds for antiviral applications (Sayed & Ali, 2007).

Molecular Docking Analysis

C. Sivakumar et al. (2020) conducted a study on a novel pyrazole derivative, 3-(4-Chlorophenyl)-5-[4-(propane-2-yl) phenyl] 4, 5-dihydro-1H –pyrazole-1-carbothioamide (CPDPC), which involved molecular docking analysis to assess its antimicrobial potential. This study demonstrates the use of molecular docking as a tool for predicting the biological activity of such compounds (Sivakumar et al., 2020).

Safety and Hazards

Although toxic and recommended to be avoided by humans, similar compounds are of temporary and low toxicity, that is to say, they are merely an irritant of eyes and skin . They do cause some degree of reproductive and developmental failure in mammals but do not absorb well through the skin .

Future Directions

The future directions for research on similar compounds could include further exploration of their biological activities, as well as their potential applications in medicine and agriculture . The application dosage of similar compounds at the recommended rates was found to be safe to human beings and animals .

Mechanism of Action

Target of Action

The primary target of this compound is the mitochondrial respiration of fungi . It acts as a quinone outside inhibitor (QoI) , specifically inhibiting the cytochrome bc1 complex . This complex is a crucial component of the electron transport chain in mitochondria, playing a vital role in cellular respiration and energy production .

Mode of Action

The compound interacts with its target by blocking the transfer of electrons between cytochrome b and cytochrome c1 . This inhibition disrupts the normal function of the electron transport chain, leading to a halt in cellular respiration . As a result, the fungi’s ability to produce energy is severely compromised, leading to its eventual death .

Biochemical Pathways

The affected pathway is the electron transport chain in the mitochondria of fungi . By inhibiting the cytochrome bc1 complex, the compound disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation . This disruption leads to a decrease in ATP production, causing energy deprivation and ultimately leading to cell death .

Pharmacokinetics

For instance, they generally comply with Lipinski and Veber rules, possessing fewer than 5 hydrogen bond donors, fewer than 10 hydrogen bond acceptors, a molecular weight below 500 Da, and a log P value less than 5 . These properties can influence the compound’s absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of fungal growth . By disrupting the fungi’s ability to produce energy, the compound effectively halts their growth and proliferation . This makes it an effective fungicide, used in agriculture to protect against major plant pathogens .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, temperature can affect the rate of the compound’s interaction with its target . Additionally, the compound’s solubility in water and its potential to bioaccumulate can impact its environmental persistence and toxicity . It’s also worth noting that resistant populations of fungi have been identified, suggesting that genetic factors in the target organisms can also influence the compound’s efficacy .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2S/c1-2-3-7-15(21)18-16-13-9-23(22)10-14(13)19-20(16)12-6-4-5-11(17)8-12/h4-6,8H,2-3,7,9-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVILTPENNKFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C2CS(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide

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